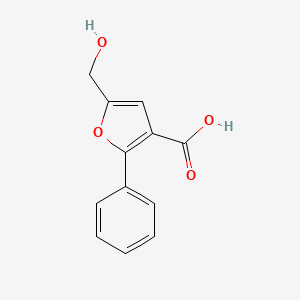![molecular formula C18H21ClN2O B14553316 2-[(7-Chloro-9H-carbazol-2-yl)oxy]-N,N-diethylethan-1-amine CAS No. 61822-14-8](/img/structure/B14553316.png)
2-[(7-Chloro-9H-carbazol-2-yl)oxy]-N,N-diethylethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(7-Chloro-9H-carbazol-2-yl)oxy]-N,N-diethylethan-1-amine is a chemical compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their good hole-transport ability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-Chloro-9H-carbazol-2-yl)oxy]-N,N-diethylethan-1-amine typically involves the reaction of 7-chloro-9H-carbazole with N,N-diethylethanolamine. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(7-Chloro-9H-carbazol-2-yl)oxy]-N,N-diethylethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carbazole-2,7-dione.
Reduction: Formation of 2-[(9H-carbazol-2-yl)oxy]-N,N-diethylethan-1-amine.
Substitution: Formation of 2-[(7-substituted-9H-carbazol-2-yl)oxy]-N,N-diethylethan-1-amine.
Scientific Research Applications
2-[(7-Chloro-9H-carbazol-2-yl)oxy]-N,N-diethylethan-1-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other carbazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-[(7-Chloro-9H-carbazol-2-yl)oxy]-N,N-diethylethan-1-amine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Carprofen: A non-steroidal anti-inflammatory drug with a similar carbazole structure.
2-(9H-Carbazol-9-yl)ethyl acrylate: Used in organic electronics for its charge-transporting properties.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide: A compound with potential biological activities.
Uniqueness
2-[(7-Chloro-9H-carbazol-2-yl)oxy]-N,N-diethylethan-1-amine is unique due to its specific substitution pattern on the carbazole ring, which imparts distinct chemical and biological properties. Its combination of a chloro group and an ether linkage makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61822-14-8 |
|---|---|
Molecular Formula |
C18H21ClN2O |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
2-[(7-chloro-9H-carbazol-2-yl)oxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C18H21ClN2O/c1-3-21(4-2)9-10-22-14-6-8-16-15-7-5-13(19)11-17(15)20-18(16)12-14/h5-8,11-12,20H,3-4,9-10H2,1-2H3 |
InChI Key |
JJCHOAKJQWJQQB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


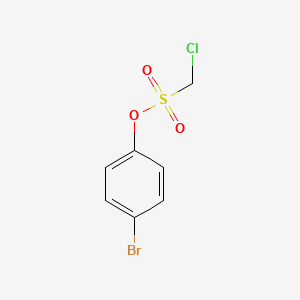
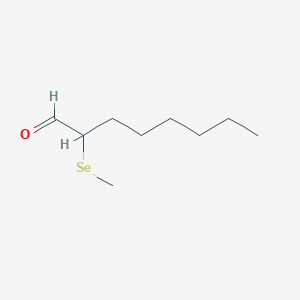
![1,1'-[Sulfanediylbis(2,3,5,6-tetrafluoro-4,1-phenylene)]di(ethan-1-one)](/img/structure/B14553245.png)
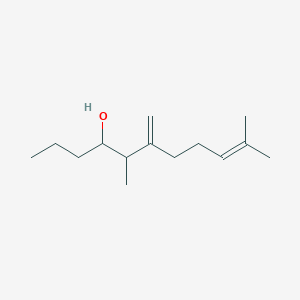
![3,8-Diphenyltetrahydro-1H,3H-[1,3]oxazolo[4,3-c][1,4]oxazine](/img/structure/B14553249.png)
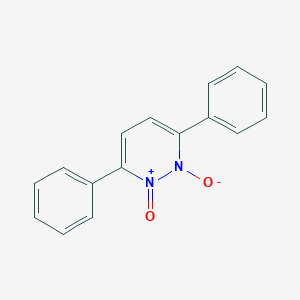
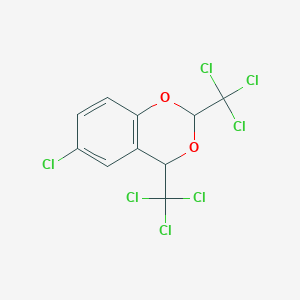
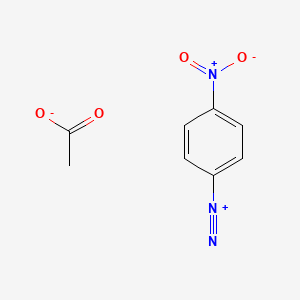
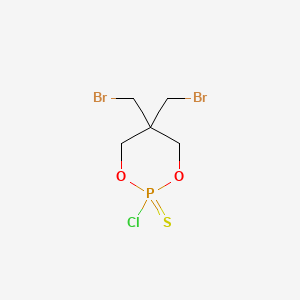
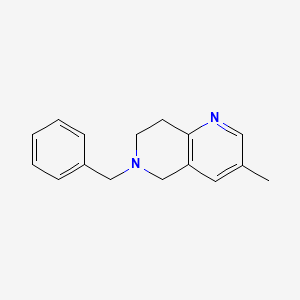
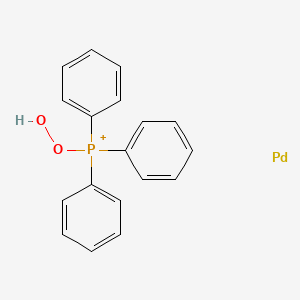
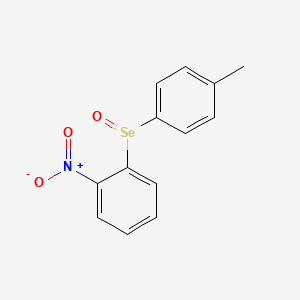
![[(tert-Butoxymethyl)sulfanyl]benzene](/img/structure/B14553306.png)
